An In-depth Technical Guide to 1-Bromohexadecane: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1-Bromohexadecane: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromohexadecane, also known as cetyl bromide. It includes detailed experimental protocols for its synthesis and purification, along with key analytical data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize long-chain alkyl halides in their work.
Core Chemical and Physical Properties
1-Bromohexadecane is a long-chain alkyl bromide that serves as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive carbon-bromine bond at the terminus of a sixteen-carbon aliphatic chain.[1] At room temperature, it typically appears as a colorless to pale yellow liquid or solid, with a melting point near ambient temperatures.[2] It is readily soluble in common organic solvents like ethanol and ether but is insoluble in water.[2]
Summary of Physical and Chemical Data
The following tables summarize the key quantitative properties of 1-Bromohexadecane.
| Identifier | Value |
| CAS Number | 112-82-3[3] |
| Molecular Formula | C₁₆H₃₃Br[4] |
| Molecular Weight | 305.34 g/mol [4] |
| Synonyms | Cetyl bromide, Hexadecyl bromide[4] |
| Physical Property | Value |
| Appearance | Colorless to yellow liquid or solid[2] |
| Melting Point | 16-18 °C[2] |
| Boiling Point | 190 °C at 11 mmHg[2] |
| Density | 0.999 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.4609[2] |
| Vapor Pressure | <1 mmHg at 20 °C[2] |
| Flash Point | >230 °F (>110 °C)[2] |
| Water Solubility | Insoluble[2] |
Synthesis and Purification Protocols
1-Bromohexadecane is most commonly synthesized from its corresponding alcohol, 1-hexadecanol (cetyl alcohol), via nucleophilic substitution.[1] Several brominating agents can be employed for this transformation.
Experimental Protocol: Synthesis of 1-Bromohexadecane from 1-Hexadecanol
This protocol outlines a common laboratory-scale synthesis using hydrobromic acid.
Materials:
-
1-Hexadecanol (Cetyl alcohol)
-
48% Hydrobromic acid (HBr)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of 1-hexadecanol with 100 mL of 48% aqueous hydrobromic acid.[5]
-
Heat the mixture to reflux and maintain for 24 hours.[5]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.[5]
-
Extract the product with chloroform.[5]
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Bromohexadecane.[5]
Experimental Protocol: Purification of 1-Bromohexadecane
The crude product from the synthesis can be purified by vacuum distillation.
Materials:
-
Crude 1-Bromohexadecane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Procedure:
-
Wash the crude 1-Bromohexadecane by shaking it with a small amount of concentrated sulfuric acid in a separatory funnel.[2]
-
Separate the layers and wash the organic layer with water.[2]
-
Dry the washed bromide over anhydrous potassium carbonate.[2]
-
Perform fractional distillation under vacuum. Collect the fraction boiling at approximately 190 °C at 11 mmHg to obtain purified 1-Bromohexadecane.[2]
Analytical Data
The identity and purity of 1-Bromohexadecane can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1-Bromohexadecane is characterized by a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom. A multiplet around 1.85 ppm arises from the two protons on the β-carbon. The bulk of the methylene protons in the long alkyl chain appear as a broad singlet or multiplet around 1.25 ppm. A triplet at approximately 0.88 ppm corresponds to the terminal methyl group.
-
¹³C NMR: The carbon NMR spectrum will show a peak for the carbon attached to the bromine at around 34 ppm. The other carbon signals of the alkyl chain will appear in the upfield region, typically between 14 and 32 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Bromohexadecane displays characteristic C-H stretching vibrations just below 3000 cm⁻¹. The C-H bending vibrations are observed around 1465 cm⁻¹ and 1378 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, around 645 cm⁻¹.[3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1-Bromohexadecane will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a bromine-containing compound. The fragmentation pattern is dominated by the loss of the bromine atom and subsequent fragmentation of the alkyl chain.[3][6]
Experimental Workflow Diagram
The following diagram illustrates the synthesis and purification workflow for 1-Bromohexadecane.
